2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a dioxolane and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced through various methods, including the cyclization of appropriate precursors under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins . The thiazole ring may also interact with specific receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound containing only the dioxolane ring.
Thiazole: A basic heterocyclic compound containing only the thiazole ring.
2-(1,3-Dioxolan-2-yl)phenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the dioxolane and thiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACAIAPKGVQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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